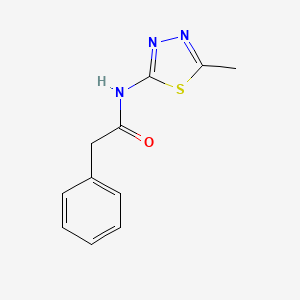![molecular formula C18H16BrN5O6 B11552890 (3E)-N-(3-bromophenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B11552890.png)
(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dinitrophenyl group, and an acetamido-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and dinitrophenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of 3-Bromophenyl Intermediate
Reagents: Bromobenzene, Iron(III) bromide
Conditions: Reflux in anhydrous conditions
Product: 3-Bromophenyl compound
-
Step 2: Synthesis of 2,4-Dinitrophenyl Intermediate
Reagents: Phenol, Nitric acid, Sulfuric acid
Conditions: Controlled temperature, typically below 10°C
Product: 2,4-Dinitrophenyl compound
-
Step 3: Coupling Reaction
Reagents: 3-Bromophenyl compound, 2,4-Dinitrophenyl compound, Acetic anhydride, Ammonium acetate
Conditions: Reflux in acetic acid
Product: (3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amino groups.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated and nitrated derivatives
Scientific Research Applications
(3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of microbial growth or the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(3-CHLOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(3-FLUOROPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(3-IODOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE
Uniqueness
(3E)-N-(3-BROMOPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H16BrN5O6 |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(3E)-N-(3-bromophenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C18H16BrN5O6/c1-11(7-17(25)20-14-4-2-3-13(19)9-14)21-22-18(26)8-12-5-6-15(23(27)28)10-16(12)24(29)30/h2-6,9-10H,7-8H2,1H3,(H,20,25)(H,22,26)/b21-11+ |
InChI Key |
KCVNKBXAHZDDOM-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-2-ylimino)methyl]-6-nitrophenol](/img/structure/B11552811.png)
![N-(2-Methoxy-5-methyl-phenyl)-3-[(naphthalene-1-carbonyl)-hydrazono]-butyramide](/img/structure/B11552813.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11552815.png)
![Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11552830.png)
![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol](/img/structure/B11552838.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11552845.png)
![4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate](/img/structure/B11552846.png)
![4-Chloro-N-({N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552854.png)

![2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11552862.png)
![N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552865.png)
![(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11552877.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11552879.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11552896.png)
